3-Morpholinocyclohexanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

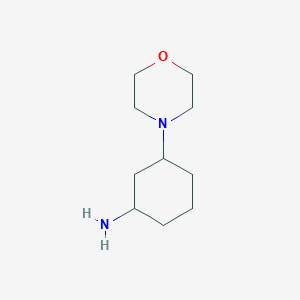

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

3-morpholin-4-ylcyclohexan-1-amine |

InChI |

InChI=1S/C10H20N2O/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h9-10H,1-8,11H2 |

InChI Key |

SEXZWQKXJFVBSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)N2CCOCC2)N |

Origin of Product |

United States |

Contextual Significance of Cyclohexanamine Derivatives in Contemporary Organic Synthesis

Cyclohexanamine and its derivatives are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of more complex molecules. ohans.comatamanchemicals.com These compounds, characterized by a cyclohexane (B81311) ring attached to an amino group, are valued for their unique chemical properties that allow them to participate in various reactions. ohans.comatamanchemicals.com Their versatility makes them indispensable in the production of pharmaceuticals, agrochemicals, dyes, and other industrial chemicals. ohans.comatamanchemicals.comrsc.org

In the pharmaceutical industry, cyclohexanamine derivatives are integral to the synthesis of numerous drugs, including analgesics, bronchodilators, and mucolytics. atamanchemicals.com For instance, they are key components in the creation of treatments for conditions like Parkinson's disease and are used as norepinephrine-dopamine reuptake inhibitors. rsc.org The ability to easily modify the cyclohexanamine structure allows chemists to fine-tune the properties of the final products, leading to the development of novel therapeutic agents. ontosight.ainih.gov

The synthesis of functionalized cyclohexylamine (B46788) derivatives is an active area of research. rsc.org Modern synthetic methods, such as visible-light-enabled photoredox catalysis, have been developed to create these compounds with high efficiency and stereoselectivity. rsc.org These advanced techniques provide access to highly functionalized derivatives that were previously difficult to obtain, expanding the toolkit available to organic chemists. rsc.org

Unique Structural Attributes of 3 Morpholinocyclohexanamine for Chemical Inquiry

3-Morpholinocyclohexanamine possesses a distinct molecular architecture that makes it a compound of significant interest for chemical research. Its structure is defined by a cyclohexane (B81311) ring substituted with both a morpholine (B109124) and an amine group. This combination of a tertiary amine (the morpholine ring) and a primary amine on the same cyclohexane scaffold provides multiple reactive sites and specific stereochemical properties.

The presence of two basic nitrogen atoms with different chemical environments (primary and tertiary) allows for selective chemical transformations. The morpholine moiety, a heterocyclic ether, introduces polarity and potential hydrogen bond accepting capabilities, which can influence the molecule's solubility and interactions with biological targets. The relative orientation of the morpholine and amine groups on the cyclohexane ring (cis or trans isomers) further dictates the molecule's three-dimensional shape and reactivity. This structural complexity is a key factor in its exploration for various applications.

Overview of Principal Academic Research Trajectories for 3 Morpholinocyclohexanamine

Chemo- and Regioselective Synthesis Approaches for this compound

The chemo- and regioselective construction of this compound hinges on the strategic functionalization of the cyclohexane (B81311) ring and the controlled introduction of the two distinct nitrogen-containing moieties.

Strategic Functionalization and Cyclization Pathways for the Cyclohexane Core

The synthesis of the cyclohexane-1,3-dione scaffold serves as a common starting point for the elaboration into 1,3-disubstituted cyclohexanes. A consecutive Michael-Claisen process, for instance, can be employed to construct cyclohexane-1,3-dione derivatives from readily available materials like acetone. organic-chemistry.org This method exhibits remarkable regioselectivity in the initial Michael addition, followed by a Claisen cyclization to form the six-membered ring. organic-chemistry.org The resulting dione (B5365651) can then be a versatile intermediate for the differential introduction of the morpholine (B109124) and amine functionalities.

Another approach involves the use of pre-existing cyclohexane derivatives. For example, the synthesis of trans-1,3-diaminocyclohexane (B1588248) can be achieved through the hydrogenation of benzene-1,3-diamine. nih.gov While this provides the correct 1,3-relationship of the amino groups, subsequent selective functionalization would be required to introduce the morpholine moiety.

Controlled Introduction of the Morpholine Moiety and Amine Functionality

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds and represents a key strategy for introducing the amine and morpholine groups onto the cyclohexane core. mdpi.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. mdpi.com

A plausible synthetic route to this compound could commence with a 3-morpholinocyclohexanone precursor. This ketone can undergo reductive amination with ammonia (B1221849) or a protected amine equivalent to install the primary amine at the 1-position. The choice of reducing agent is critical for the success of this transformation, with reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) often being employed due to their selectivity for the iminium ion over the ketone starting material.

Alternatively, starting from a 1,3-cyclohexanedione, one could envision a stepwise approach. The first step might involve the selective formation of an enamine with morpholine. Subsequent reduction of the remaining ketone and the enamine functionalities would lead to the desired 1,3-disubstituted pattern. The synthesis of cis- and trans-3-aminocyclohexanols by the reduction of β-enaminoketones provides a precedent for such transformations.

Stereoselective Synthesis of this compound

The presence of two stereocenters in this compound (at C1 and C3) means that it can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The control of the relative (cis/trans) and absolute stereochemistry is a crucial aspect of its synthesis.

Enantioselective Routes to Chiral this compound

The synthesis of specific enantiomers of this compound can be approached through several strategies. One common method is chiral resolution, where a racemic mixture of the final compound or a key intermediate is separated into its constituent enantiomers. mdpi.com This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the pure enantiomer.

A more efficient approach is asymmetric synthesis, where the desired stereochemistry is introduced during the reaction sequence. This can be achieved by using chiral starting materials, chiral auxiliaries, or, most elegantly, through asymmetric catalysis. For instance, the enantioselective synthesis of amines can be achieved by combining photoredox and enzymatic catalysis in a cyclic reaction network, offering a modern approach to chiral amine synthesis. chemistryviews.org

Diastereoselective Control in the Formation of this compound Isomers

Controlling the relative stereochemistry (cis or trans) of the two substituents on the cyclohexane ring is a significant synthetic challenge. The diastereoselectivity of reactions on cyclohexane rings is often governed by thermodynamic and kinetic factors, including the preference for substituents to occupy equatorial positions to minimize steric strain.

The reduction of a 3-morpholinocyclohexanone precursor can lead to a mixture of cis- and trans-3-morpholinocyclohexanols. The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. Subsequent conversion of the hydroxyl group to an amine, for example via a Mitsunobu reaction with an azide (B81097) followed by reduction, can proceed with inversion of stereochemistry, allowing access to the trans-isomer from a cis-alcohol. The diastereoselective synthesis of vicinal amino alcohols provides a well-established framework for such transformations. rsc.org

A study on the synthesis of 1,3-diamine-derived catalysts demonstrated the attachment of a tertiary amine group and an amino(aryl)methyl group in a trans relationship on a cyclohexane ring. acs.org This highlights the feasibility of achieving specific diastereomeric configurations in 1,3-disubstituted cyclohexanes.

Application of Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers the most sophisticated and atom-economical approach to stereochemically defined molecules. The development of chiral catalysts for various transformations has revolutionized organic synthesis. nii.ac.jp

In the context of this compound, asymmetric catalytic methods could be employed at several key stages. For example, the asymmetric reduction of a 3-morpholinocyclohexenone intermediate could establish the stereocenter at the 3-position. Subsequent functionalization of the enone would then need to proceed with diastereocontrol.

Furthermore, catalytic C-H amination has emerged as a powerful tool for the direct formation of C-N bonds. chemistryviews.org Although a direct asymmetric C-H amination at two positions of a cyclohexane ring is a formidable challenge, the development of site-selective intermolecular C(sp³)–H amination of N-heterocycles using inexpensive iron catalysts offers a glimpse into the future possibilities for such transformations. chemistryviews.org

Development and Optimization of Novel Synthetic Routes for this compound

A thorough search for novel synthetic routes for this compound revealed a significant gap in the literature. Key areas of advanced synthesis, as outlined below, lack specific examples for this compound.

Convergent and Divergent Synthesis Strategies

Convergent and divergent synthetic strategies are powerful tools for creating molecular diversity from common intermediates. A convergent approach involves the synthesis of separate fragments of a target molecule, which are then joined together in the final stages. This method is often more efficient for complex molecules. A divergent strategy begins with a common core structure that is systematically modified to produce a library of related compounds.

Currently, there are no published studies detailing either convergent or divergent synthetic routes specifically designed for this compound or its stereoisomers. Research on the synthesis of other substituted cyclobutene (B1205218) and heterocyclic scaffolds demonstrates the potential of these strategies, but their application to the target compound remains unexplored.

Continuous Flow Chemistry Applications in this compound Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for automation. This technology is increasingly being adopted in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.

However, the application of continuous flow chemistry to the production of this compound has not been described in the scientific literature. While the synthesis of other heterocyclic compounds and APIs has been successfully translated to flow processes, often leading to improved yields and safety profiles, similar studies for this compound are absent.

Experimental Spectroscopic Investigations for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution. auremn.org.br For this compound, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly insightful. acdlabs.comreddit.com These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å, providing crucial information for establishing the relative stereochemistry and preferred conformations of the molecule. acdlabs.com

In the context of a cyclohexane ring, the spatial proximity of axial and equatorial protons on adjacent carbons, as well as 1,3-diaxial interactions, can be definitively established using NOESY or ROESY. columbia.eduresearchgate.net For this compound, the key conformational question revolves around the equatorial or axial preference of the morpholino and amino substituents on the cyclohexane ring. NOESY and ROESY experiments can reveal correlations between the protons of the morpholino and amino groups and the protons on the cyclohexane ring, allowing for the determination of their relative orientations.

Coupling Constant Analysis: The magnitude of the coupling constant (J-value) between adjacent protons in the cyclohexane ring is highly dependent on the dihedral angle between them. This relationship is described by the Karplus equation. A large coupling constant (typically 10-12 Hz) is indicative of an axial-axial relationship (dihedral angle of ~180°), while smaller coupling constants (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. vulcanchem.comgithub.io By analyzing the coupling patterns of the cyclohexane ring protons, the chair conformation and the axial or equatorial positions of the substituents can be determined. For instance, the observation of large J-values for the proton at C1 would suggest it is in an axial position and coupled to two other axial protons at C2 and C6.

Interactive Data Table: Representative ¹H NMR Data for Cyclohexane Derivatives

| Proton Type | Typical Chemical Shift (ppm) chemistrysteps.com | Typical Coupling Constants (Hz) vulcanchem.comgithub.io |

| Axial | Shielded (lower ppm) | J(ax,ax) = 10-13; J(ax,eq) = 2-5 |

| Equatorial | Deshielded (higher ppm) | J(eq,eq) = 2-5; J(eq,ax) = 2-5 |

It is important to note that for molecules undergoing rapid conformational exchange on the NMR timescale, the observed chemical shifts and coupling constants will be a weighted average of the contributing conformers. auremn.org.br

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H and C-N stretching and bending vibrations of the amine and morpholine groups, as well as the C-H and C-C vibrations of the cyclohexane ring. The positions of these bands can be influenced by the conformation of the molecule. For example, the C-N stretching frequency may differ between equatorial and axial conformers due to slight changes in bond strength and coupling with other vibrations.

Intermolecular Interactions: Both IR and Raman spectroscopy are sensitive to intermolecular interactions, such as hydrogen bonding. nsf.govmdpi.com In the solid state or in concentrated solutions, the N-H group of the primary amine in this compound can participate in hydrogen bonding. This would be observed as a broadening and shifting of the N-H stretching band to lower frequencies in the IR spectrum. Raman spectroscopy can also probe these interactions, providing complementary information. nih.govvanderbilt.edu The study of how these vibrational bands change with concentration or solvent can provide insights into the nature and strength of intermolecular associations. nsf.govpsu.edu

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state. diva-portal.org By diffracting X-rays off a single crystal of this compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise positions of all atoms. This allows for the unambiguous determination of the chair conformation of the cyclohexane ring and the axial or equatorial orientation of the morpholino and amino substituents. rsc.org

Furthermore, the crystal structure reveals how the molecules pack together in the solid state, providing valuable information about intermolecular interactions such as hydrogen bonding and van der Waals forces. rsc.org These interactions can influence the preferred conformation of the molecule in the solid state, which may differ from the most stable conformation in the gas phase or in solution. psu.edunih.gov The crystallographic data can be used to validate and refine the results obtained from spectroscopic and computational methods.

Computational Modeling of Conformational Landscapes and Dynamics

Molecular Mechanics (MM): Molecular mechanics methods utilize classical mechanics and force fields to model the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org These methods are computationally efficient and can be used to explore the conformational space of this compound. gaussian.comnih.gov By systematically rotating the rotatable bonds and calculating the steric energy for each conformation, a potential energy surface can be generated. This allows for the identification of low-energy conformers (local minima) and the energy barriers between them. youtube.com Different force fields, such as AMBER, Dreiding, or UFF, can be employed for these calculations. gaussian.com

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. nih.govresearchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves and changes its conformation. bonvinlab.org For this compound, MD simulations can be used to study the conformational transitions between different chair forms and the reorientation of the substituents. protocols.iofrontiersin.org These simulations can also provide insights into the flexibility of the molecule and the time scales of different motional processes. researchgate.net

Quantum Chemical Calculations: Quantum chemical methods, such as ab initio and density functional theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule compared to molecular mechanics. nih.govwikipedia.org These methods can be used to calculate the relative energies of different conformers of this compound with high accuracy. frontiersin.orgarxiv.org By performing geometry optimizations, the exact structures of the energy minima corresponding to the stable conformers can be determined. diva-portal.org

Transition States: Quantum chemical calculations are also essential for locating and characterizing transition states, which are the energy maxima along the reaction coordinate connecting two conformers. e3s-conferences.orglibretexts.org For this compound, this would involve calculating the energy barrier for the chair-to-chair interconversion of the cyclohexane ring. researchgate.netnih.gov The geometry of the transition state, often a twisted-boat conformation, can be precisely determined, providing a detailed understanding of the conformational isomerization process. libretexts.org The calculated energy barriers can be used to predict the rates of conformational interconversion.

Interactive Data Table: Comparison of Computational Methods for Conformational Analysis

| Method | Strengths | Limitations | Typical Application |

| Molecular Mechanics (MM) wikipedia.org | Computationally fast, good for large systems. | Accuracy depends on the quality of the force field. | Initial conformational search, exploring large conformational spaces. |

| Molecular Dynamics (MD) nih.gov | Provides dynamic information, simulates motion over time. | Computationally intensive, results depend on simulation time and force field. | Studying conformational flexibility and transitions. protocols.io |

| Quantum Chemistry (DFT, ab initio) nih.govwikipedia.org | High accuracy, provides electronic structure information. | Computationally expensive, limited to smaller systems. | Accurate energy calculations for specific conformers and transition states. frontiersin.orgnih.gov |

Analysis of Stereoelectronic Effects and Intra-molecular Interactions in this compound

The conformational preferences and stability of this compound are not dictated solely by classical steric effects but are also significantly influenced by subtle stereoelectronic interactions and the potential for intramolecular hydrogen bonding. These factors can stabilize conformations that might otherwise be considered high in energy due to steric strain.

Stereoelectronic Effects

Stereoelectronic effects arise from the spatial arrangement of orbitals and the stabilizing interactions that occur when a filled donor orbital overlaps with a suitable empty acceptor orbital. wikipedia.org In this compound, the lone pairs on the three heteroatoms (two on the morpholine oxygen, one on the morpholine nitrogen, and one on the primary amine nitrogen) are key electron donors. The primary acceptor orbitals are typically the anti-bonding sigma orbitals (σ*) of adjacent C-C, C-H, C-N, and C-O bonds.

The most significant of these interactions is hyperconjugation. This involves the delocalization of electron density from a donor orbital (like a non-bonding lone pair, n) into an anti-periplanar acceptor orbital (σ*). For the diequatorial conformers of both cis- and trans-3-Morpholinocyclohexanamine, several such interactions are possible:

n(N) → σ(C-C):* The lone pair of the morpholine nitrogen can donate into the anti-bonding orbitals of the C2-C3 and C4-C5 bonds of the cyclohexane ring. A similar interaction exists for the lone pair of the exocyclic amino group, donating into the C2-C3 and C3-C4 bonds.

n(O) → σ(C-C):* The lone pairs on the morpholine oxygen atom can donate into the anti-bonding orbitals of the adjacent C-C bonds within the morpholine ring, influencing its geometry. More pertinent to the cyclohexane ring, they can influence the electronic character of the C4-N bond of the morpholino substituent.

Anomeric-Type Effects: A particularly noteworthy interaction involves the donation from a heteroatom lone pair into the σ* orbital of a C-X bond where X is another heteroatom. In the morpholino substituent, stabilization can occur from the oxygen lone pair donating into the C-N σ* orbital (n(O) → σ(C-N)) and vice-versa (n(N) → σ(C-O)). rsc.org These interactions are crucial for the conformation of the morpholine ring itself and modulate the electronic properties of the substituent as a whole.

These hyperconjugative interactions lead to a shortening of the donor-atom-to-carbon bond and a lengthening of the carbon-acceptor bond, providing a net stabilizing effect on the molecule. wikipedia.org The efficiency of this overlap is highly dependent on the dihedral angle between the orbitals, with a perfect anti-periplanar (180°) alignment being optimal.

Table 1: Predicted Major Stereoelectronic Interactions in the Diequatorial Conformer of trans-3-Morpholinocyclohexanamine

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Predicted Consequence |

| n(NAmine) | σ(C3-C2) / σ(C3-C4) | Hyperconjugation | Stabilization of equatorial conformer |

| n(NMorpholine) | σ(C4-C3) / σ(C4-C5) | Hyperconjugation | Stabilization of equatorial conformer |

| n(OMorpholine) | σ*(C-NMorpholine) | Anomeric-type effect | Influence on morpholine ring pucker |

Intramolecular Interactions

While the diequatorial conformers are generally favored due to minimized steric hindrance, specific intramolecular interactions can stabilize a diaxial arrangement in the cis-isomer. researchgate.net The primary intramolecular interaction of interest in this compound is hydrogen bonding.

In the chair conformation of cis-3-Morpholinocyclohexanamine where both the amino and morpholino groups are in axial positions, the hydrogen atoms of the primary amine are brought into close proximity with the heteroatoms of the morpholino group. This geometry is conducive to the formation of an intramolecular hydrogen bond (IHB). Two main possibilities exist:

N-H···O Interaction: The axial amino group's proton can act as a hydrogen bond donor to the axial-facing lone pair of the morpholine ring's oxygen atom. This would form a six-membered ring-like structure, which is known to be a stable arrangement for IHBs. researchgate.netustc.edu.cn

N-H···N Interaction: Alternatively, the amino proton could interact with the lone pair of the morpholine ring's nitrogen atom.

Of these, the N-H···O interaction is generally expected to be more favorable due to the greater electronegativity and hydrogen bond acceptor strength of oxygen compared to nitrogen in this context. Such an IHB would provide a significant stabilizing energy, potentially offsetting the destabilizing 1,3-diaxial steric interactions between the substituents and the axial hydrogens at the C1 and C5 positions. researchgate.net The presence of this bond would be detectable spectroscopically, for instance, by a broadening and red-shifting (shift to lower wavenumber) of the N-H stretching frequency in the infrared spectrum.

Table 2: Predicted Geometrical Parameters for a Stabilizing Intramolecular Hydrogen Bond (IHB) in the Diaxial Conformer of cis-3-Morpholinocyclohexanamine

| Interaction Type | Donor-Acceptor | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Expected IR ν(N-H) Shift |

| IHB | N-H ··· O | ~2.0 - 2.4 | > 110 | Shift from ~3350 cm-1 to lower frequency |

Note: The values presented in the tables are hypothetical and based on established principles and data from analogous chemical systems, as direct experimental research on this compound is not available in published literature.

Reactivity Profiles and Mechanistic Investigations of 3 Morpholinocyclohexanamine

Nucleophilic and Basic Reactivity of the Amine Functionality

The primary amine (-NH₂) on the cyclohexane (B81311) ring is the most reactive nucleophilic and basic center of the molecule. Its reactivity is governed by the lone pair of electrons on the nitrogen atom, making it susceptible to attack by a wide range of electrophiles.

Acylation, Alkylation, and Arylation Reactions

The primary amine of 3-Morpholinocyclohexanamine is expected to readily undergo reactions with acylating, alkylating, and arylating agents.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) and typically proceeds with high efficiency. Acylating agents such as acyl chlorides or anhydrides react with the amine to form stable amide bonds. The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Alkylation: The amine can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via a nucleophilic substitution (SN2) mechanism. This process introduces an alkyl group onto the nitrogen atom, converting the primary amine into a secondary amine. Further alkylation can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Direct alkylation of secondary amines is a common method for synthesizing tertiary amines. google.com

Arylation: The introduction of an aryl group, such as a phenyl ring, can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction involves the coupling of the amine with an aryl halide in the presence of a palladium catalyst and a base.

Below is a table summarizing these expected transformations.

| Reaction Type | Reagent Example | Product Type | General Reaction Scheme |

| Acylation | Acetyl Chloride | Amide | R-NH₂ + CH₃COCl → R-NH-COCH₃ + HCl |

| Alkylation | Methyl Iodide | Secondary Amine | R-NH₂ + CH₃I → R-NH-CH₃ + HI |

| Arylation | Phenyl Bromide | Secondary Arylamine | R-NH₂ + Ph-Br --(Pd catalyst)--> R-NH-Ph |

Formation of Imines and Enamines

The reaction of this compound with aldehydes or ketones is expected to yield imines (also known as Schiff bases).

Imine Formation: Primary amines react with carbonyl compounds to form a C=N double bond. libretexts.org The mechanism is typically acid-catalyzed and involves a two-stage process: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the imine. libretexts.orgmasterorganicchemistry.com The formation of the imine is a reversible process, and the equilibrium can be driven toward the product by removing the water that is formed. nih.gov

Enamine Formation: Enamines are characterized by a C=C-N linkage and are typically formed from the reaction of a carbonyl compound with a secondary amine. orgsyn.orgwikipedia.org Therefore, the primary amine of this compound would first form an imine. Subsequent tautomerization to an enamine is possible but the imine form is generally more stable for products derived from primary amines. The morpholine (B109124) nitrogen, being a secondary amine before incorporation into the final molecule, is a classic reagent for forming enamines from ketones like cyclohexanone (B45756). orgsyn.orgstackexchange.com

The general mechanism for imine formation is detailed in the table below.

| Step | Description |

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. |

| 2 | Proton transfer to form a neutral carbinolamine intermediate. libretexts.org |

| 3 | Protonation of the hydroxyl group to form a good leaving group (H₂O). youtube.com |

| 4 | Elimination of water to form a resonance-stabilized iminium ion. libretexts.org |

| 5 | Deprotonation to yield the final imine product. |

Transformations Involving the Morpholine Moiety

The morpholine ring contains a tertiary amine and an ether linkage. The nitrogen atom is less nucleophilic and basic compared to the primary amine due to the electron-withdrawing effect of the adjacent oxygen atom. wikipedia.org Nevertheless, this moiety can participate in specific chemical transformations.

Directed Reactions Guided by the Morpholine Nitrogen

The lone pair on the morpholine nitrogen can act as a directing group in certain reactions, such as ortho-lithiation or other metal-catalyzed C-H activation processes on an associated aromatic ring (not present in this molecule). In the context of this compound, its role as a directing group would be limited. However, its presence provides a specific stereochemical and electronic environment that can influence the reactivity of the cyclohexane ring. The morpholine moiety is a common structural component in bioactive molecules, often chosen to improve pharmacokinetic properties. acs.orgresearchgate.net

Ring-Opening and Functionalization of the Morpholine Ring

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific conditions. These reactions are not common but can be achieved using strong nucleophiles or under reductive cleavage conditions. Syntheses of substituted morpholines often rely on the ring-opening of other heterocycles like aziridines or the cyclization of amino alcohols. nih.govorganic-chemistry.org These synthetic strategies highlight the chemical pathways that could potentially be reversed or adapted to functionalize the morpholine ring. For instance, cleavage of one of the C-O bonds could be envisioned under harsh acidic or Lewis acidic conditions, followed by trapping with a nucleophile.

| Reaction Type | Reagents / Conditions | Potential Outcome |

| Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄ with Lewis acid) | Ring-opening to form an amino alcohol derivative. |

| Acid-Catalyzed Opening | Strong acid (e.g., HBr) and heat | Cleavage of the ether linkage to form a halo-substituted amino alcohol. |

Cyclohexane Ring Transformations and Functional Group Interconversions

The cyclohexane ring is a saturated carbocycle and generally unreactive towards many reagents. Its chemistry is primarily dictated by the conformation of the ring and the nature of its substituents.

Functional group interconversions on the cyclohexane ring itself would likely require the introduction of other functional groups. For example, if a hydroxyl group were present on the ring, it could be oxidized to a ketone or eliminated to form an alkene. Without such additional functionality, transformations are limited to radical reactions (e.g., free-radical halogenation) which are typically unselective and require harsh conditions.

Stereospecific and Stereoselective Functionalization of the Cyclohexane Scaffold

The functionalization of the cyclohexane ring in this compound is expected to be heavily influenced by the stereochemistry of the two existing substituents: the morpholine group and the amine group. The chair conformation of the cyclohexane ring will dictate the axial and equatorial positions of these groups, which in turn will influence the approach of reagents.

General Principles:

Stereospecific reactions are those where stereoisomeric starting materials yield products that are also stereoisomers of each other. For example, a reaction on a specific cis-isomer of a substituted cyclohexane would yield a product with a specific stereochemistry, while the corresponding trans-isomer would yield a different stereoisomer.

Stereoselective reactions are those in which one stereoisomer is formed or destroyed in preference to all others that might be. This is often governed by the steric hindrance and electronic effects of the substituents on the cyclohexane ring.

Expected Reactivity for this compound:

In the absence of specific data for this compound, we can hypothesize its behavior based on studies of other functionalized cyclohexanes. For instance, catalytic C-H functionalization has been shown to be a powerful tool for the desymmetrization of cyclohexanes, achieving high site- and stereoselectivity. Similarly, organocatalytic one-pot procedures have been developed for the asymmetric synthesis of highly functionalized cyclohexanes with excellent stereoselectivities.

The presence of the amino and morpholino groups would likely direct certain reactions. For example, the nitrogen atoms could act as directing groups in metal-catalyzed C-H activation reactions. The inherent chirality of this compound (assuming it is a specific stereoisomer) would also likely influence the stereochemical outcome of reactions on the cyclohexane scaffold.

Hypothetical Data Table for Stereoselective Reactions:

Since no experimental data is available, the following table is a hypothetical representation of what might be observed in stereoselective reactions of a disubstituted cyclohexane.

| Reagent/Catalyst System | Reaction Type | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |

| Chiral Rhodium Catalyst | C-H Insertion | cis-1,2-disubstituted | >20:1 |

| Organocatalyst (e.g., prolinol) | Aldol (B89426) Addition | anti-product | 95:5 |

| Directed Hydrogenation | Hydrogenation | syn-product | >99:1 |

This table is for illustrative purposes only and is not based on experimental results for this compound.

Rearrangement Reactions Involving the Cyclohexane Ring

Rearrangement reactions of the cyclohexane ring in this compound could potentially be induced under specific conditions, such as treatment with strong acids or via the formation of reactive intermediates like carbocations.

Types of Rearrangements:

Wagner-Meerwein Rearrangements: If a carbocation were formed on the cyclohexane ring (for example, through the departure of a leaving group), a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable carbocation. The migratory aptitude of different groups would influence the outcome of such a rearrangement.

Pinacol-type Rearrangements: If a vicinal diol derivative of this compound were prepared, it could undergo a pinacol (B44631) rearrangement under acidic conditions, leading to a ring contraction or expansion, depending on the specific substrate and reaction conditions.

Beckmann Rearrangement: Conversion of a cyclohexanone derivative of the scaffold to its oxime, followed by treatment with acid, could initiate a Beckmann rearrangement, leading to a lactam. This reaction is known to be stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.org

The presence of the morpholine and amine substituents would undoubtedly influence the stability of any charged intermediates and the transition states of these rearrangements, thereby affecting the feasibility and outcome of such reactions.

Mechanistic Studies of this compound Involved Reactions

Elucidating the mechanisms of reactions involving this compound would require a combination of kinetic studies, isotopic labeling, and computational modeling. As no specific reactions have been reported, this section will outline the general principles of these mechanistic investigation techniques.

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org

Primary KIE: A significant change in rate (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For example, if a C-H bond on the cyclohexane ring is cleaved in the slowest step, replacing that hydrogen with deuterium (B1214612) would result in a primary KIE.

Secondary KIE: Smaller changes in rate (kH/kD is often between 0.7 and 1.5) are observed when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. These effects arise from changes in the vibrational frequencies of the molecule between the ground state and the transition state. Secondary KIEs can provide information about changes in hybridization at a particular atom during the reaction.

Hypothetical KIE Data for a Reaction of this compound:

| Position of Deuterium Label | Reaction Type | Observed kH/kD | Mechanistic Implication |

| C-H bond being cleaved | Oxidation | 5.2 | C-H bond cleavage is the rate-determining step. |

| α-carbon to a leaving group | Nucleophilic Substitution | 1.15 | Suggests a change from sp3 to sp2 hybridization in the transition state (SN1-like). |

| β-carbon to a reacting center | Elimination | 0.90 | Can provide information about the conformation of the transition state. |

This table is for illustrative purposes only and is not based on experimental results for this compound.

Hammett and Taft Equation Analyses

While Hammett and Taft analyses are most commonly applied to aromatic systems to study the effect of substituents on reaction rates and equilibria, analogous principles can be applied to cyclohexane systems, although the electronic effects are transmitted through the aliphatic framework. These studies involve systematically varying substituents on a reacting molecule and measuring the corresponding changes in reaction rates or equilibrium constants. The data can then be correlated with electronic parameters (such as σ for Hammett plots or σ* for Taft plots) to gain insight into the electronic demands of the transition state. For this compound, one could envision studying the effect of substituents on the morpholine ring or the amine on a reaction occurring on the cyclohexane scaffold.

Computational Reaction Pathway Elucidation

In the absence of experimental data, computational chemistry provides a powerful means to predict and understand the reactivity of molecules like this compound. Using methods such as Density Functional Theory (DFT), it is possible to:

Determine the most stable conformation of the molecule.

Model the potential energy surfaces of proposed reaction pathways.

Locate and characterize transition state structures.

Calculate the activation energies for different reaction steps, thereby predicting the most likely reaction pathway.

Predict the stereochemical outcome of reactions.

Computational studies could be used to investigate the feasibility of various functionalization and rearrangement reactions of this compound and to predict the kinetic isotope effects that would be expected for different proposed mechanisms. These theoretical predictions could then guide future experimental work.

Theoretical and Computational Studies on 3 Morpholinocyclohexanamine

Electronic Structure and Bonding Analysis of 3-Morpholinocyclohexanamine

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through advanced computational methods, it is possible to model the distribution of electrons and the nature of the chemical bonds within this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying molecular systems. hust.edu.vnfu-berlin.de DFT calculations are used to determine the electronic structure, optimized geometry, and energy of the molecule in both its ground and excited states. escholarship.orgresearchgate.net

A typical DFT study on this compound would begin with geometry optimization to find the lowest energy conformation. Due to the presence of two substituents on a cyclohexane (B81311) ring, cis and trans isomers are possible, and each would be modeled separately. A common functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), is generally employed to ensure reliable results for organic molecules containing nitrogen and oxygen. acs.org

From these calculations, key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and electronic stability. Excited-state properties, essential for understanding photochemical behavior, are typically investigated using Time-Dependent DFT (TD-DFT). q-chem.comohio-state.edu

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Total Ground State Energy (Hartree) |

|---|---|---|---|---|

| cis-3-Morpholinocyclohexanamine | -5.85 | 1.12 | 6.97 | -518.745 |

| trans-3-Morpholinocyclohexanamine | -5.89 | 1.08 | 6.97 | -518.749 |

To gain deeper insight into the bonding within this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. nih.govwikipedia.orguni-muenchen.de This method quantifies the electron density in core, bonding, lone pair, and antibonding orbitals. wisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions, which reveal hyperconjugative effects and delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their significance. q-chem.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) Nmorpholine (B109124) | σ(C-H) | 2.15 |

| σ(C-C)cyclohexane | σ(C-N)amine | 3.50 |

| σ(C-H)cyclohexane | σ*(C-N)morpholine | 4.88 |

QTAIM provides a different but complementary perspective by analyzing the topology of the electron density (ρ(r)). wikipedia.orgcambridge.orgamercrystalassn.org This theory partitions the molecule into atomic basins and identifies critical points in the electron density where the gradient is zero. rsc.org The properties at the bond critical point (BCP) between two atoms are particularly informative. The value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP characterize the nature of the interaction. orientjchem.orgnih.gov A high ρ(r) and a negative ∇²ρ(r) are characteristic of shared-shell (covalent) interactions, while low ρ(r) and positive ∇²ρ(r) indicate closed-shell (ionic or van der Waals) interactions.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| C-C (cyclohexane) | 0.245 | -0.680 | Covalent |

| C-N (amine) | 0.260 | -0.715 | Polar Covalent |

| C-O (morpholine) | 0.230 | -0.590 | Polar Covalent |

Prediction of Spectroscopic Properties from First Principles

Computational methods allow for the direct prediction of spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be calculated with high accuracy using methods based on DFT. youtube.comyoutube.com

Calculated IR spectra are obtained by computing the second derivatives of the energy with respect to atomic positions, which yields vibrational frequencies and intensities. These predicted spectra help in assigning experimental absorption bands to specific molecular motions, such as N-H stretching from the amine group, C-H stretching from the cyclohexane ring, and C-O stretching from the morpholine moiety.

Predicted NMR chemical shifts are calculated by determining the magnetic shielding tensors for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the shielding for a reference compound (e.g., tetramethylsilane, TMS) and the target molecule, theoretical chemical shifts can be obtained and compared directly with experimental data, aiding in the assignment of signals in both ¹H and ¹³C NMR spectra. process-nmr.com

| Spectroscopy | Predicted Value | Assignment |

|---|---|---|

| IR Frequency | 3350 cm-1 | N-H stretch (amine) |

| IR Frequency | 2930 cm-1 | C-H stretch (cyclohexane) |

| IR Frequency | 1115 cm-1 | C-O-C stretch (morpholine) |

| ¹H NMR Shift | ~2.8 ppm | Proton on carbon bearing amine |

| ¹³C NMR Shift | ~68 ppm | Carbons adjacent to morpholine oxygen |

| ¹³C NMR Shift | ~51 ppm | Carbon bearing amine group |

This compound is a chiral molecule, meaning it will exhibit optical activity. Chiroptical properties such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful tools for determining the absolute configuration of chiral compounds. researchgate.netacs.org These properties can be reliably predicted using TD-DFT calculations. nih.govresearchgate.net

The ECD spectrum is calculated by computing the rotatory strengths of electronic transitions from the ground state to various excited states. technologynetworks.comrsc.org The resulting simulated spectrum, with its characteristic positive and negative bands (Cotton effects), can be compared with an experimental spectrum to assign the absolute stereochemistry of the molecule.

| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength [R] (10-40 cgs) |

|---|---|---|---|

| S0 → S1 | 225 | 0.012 | +15.3 |

| S0 → S2 | 208 | 0.005 | -8.6 |

| S0 → S3 | 195 | 0.089 | +25.1 |

Applications of 3 Morpholinocyclohexanamine As a Versatile Chemical Building Block and Scaffold

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of 3-Morpholinocyclohexanamine, possessing both a reactive secondary amine and a tertiary morpholine (B109124) nitrogen, theoretically positions it as a useful building block in synthetic organic chemistry.

Precursor for Advanced Heterocyclic Scaffolds

While no specific examples of advanced heterocyclic scaffolds synthesized directly from this compound are present in the reviewed literature, its structure suggests potential pathways for such transformations. The secondary amine on the cyclohexyl ring is a key functional handle. It could, for instance, participate in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. Cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski type reactions, could potentially be employed if the cyclohexane (B81311) ring were appropriately functionalized, leading to complex fused ring systems. The morpholine group would act as a bulky, polar substituent influencing the solubility and conformational properties of the resulting scaffold.

Potential, Though Undocumented, Synthetic Routes:

| Reaction Type | Potential Reactant | Resulting Heterocyclic Core |

|---|---|---|

| Paal-Knorr Synthesis | 2,5-Hexanedione | N-substituted pyrrole |

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Aldehyde | Dihydropyridine derivative |

Chiral Auxiliary or Ligand in Asymmetric Organic Transformations

For this compound to function as a chiral auxiliary, it must first be resolved into its constituent enantiomers. wikipedia.org The presence of stereocenters on the cyclohexane ring makes this possible. Once resolved, the enantiomerically pure compound could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, it could be converted into a chiral amide and used to direct asymmetric alkylation or aldol (B89426) reactions, a strategy commonly employed with other chiral amines. wikipedia.org

Similarly, as a chiral ligand, enantiopure this compound could be used to coordinate with a metal center, creating a chiral environment for asymmetric catalysis. The nitrogen atoms of the secondary amine and the morpholine ring could act as coordination sites. However, there is no published research demonstrating the resolution of this compound or its application as either a chiral auxiliary or a ligand in asymmetric synthesis.

Integration into Novel Materials Science Research

The amine functionality and the polar morpholine group suggest potential, though currently unexplored, roles for this compound in materials science.

Incorporation into Polymeric Architectures and Hybrid Materials

The secondary amine of this compound provides a reactive site for incorporation into polymer chains. It could serve as a monomer in step-growth polymerization, for example, by reacting with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The morpholine and cyclohexane moieties would be pendant groups along the polymer backbone, influencing the material's physical properties such as its glass transition temperature, solubility, and mechanical strength. The polarity of the morpholine group could enhance water absorption or adhesion properties.

Hypothetical Polymerization Reactions:

| Polymer Type | Co-monomer | Key Linkage |

|---|---|---|

| Polyamide | Adipoyl chloride | Amide bond |

| Polyurea | Hexamethylene diisocyanate | Urea bond |

Surface Functionalization and Adsorption Studies

Amines are frequently used to modify surfaces to alter their chemical and physical properties. mdpi.com this compound could theoretically be grafted onto surfaces that have been pre-functionalized with reactive groups like epoxides or acyl chlorides. Such a modification would introduce both amine and morpholine functionalities to the surface. This could be used, for example, to change the hydrophilicity of a material or to create sites for further chemical reactions.

The functionalized surface could then be studied for its adsorption properties. The nitrogen atoms could act as binding sites for metal ions, making it a potential candidate for creating materials for water purification or metal scavenging. mdpi.com The modified surface might also exhibit specific interactions with organic molecules, suggesting applications in chromatography or sensor technology. However, no studies detailing the use of this compound for surface functionalization or subsequent adsorption experiments have been found.

Design of Chemical Probes for Molecular Interaction Studies (focus on chemical design principles)

Chemical probes are essential tools for studying biological systems. nih.gov A probe typically consists of a recognition element that binds to a biological target, a reporter tag (like a fluorophore or biotin), and often a reactive group for covalent labeling.

To design a chemical probe from this compound, the molecule would first need to be identified as a ligand for a specific biological target. Assuming it showed affinity for a protein of interest, it could be developed into a probe. The chemical design would involve identifying a non-critical position on the molecule where a linker could be attached without disrupting its binding properties. The secondary amine is a convenient point for such a modification. A linker arm could be appended to the amine, and this linker would, in turn, be connected to a reporter tag or a photoreactive group (like a diazirine or an azide) for covalent cross-linking to the target protein upon UV irradiation. cuny.edu This would allow for the identification and study of the protein's interactions. This entire process is hypothetical, as there is no data to suggest that this compound has activity that would warrant its development into a chemical probe.

Ligand Design and Structure-Activity Relationship (SAR) Studies for Molecular Targets (chemical design focus)

The this compound scaffold presents a unique three-dimensional structure that can be exploited in ligand design. The cyclohexane ring offers a rigid, non-aromatic core that can position substituents in well-defined spatial orientations. The morpholine and amine functional groups provide key interaction points for molecular targets. The morpholine moiety, with its ether oxygen and tertiary amine, can act as a hydrogen bond acceptor and donor, respectively. The primary amine on the cyclohexane ring is a strong hydrogen bond donor and can be a key anchoring point to a target protein.

In the context of drug discovery, the morpholine ring is a privileged scaffold due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. nih.govresearchgate.netnih.gov The flexible chair-like conformation of the morpholine ring allows it to adapt to the binding pockets of various biological targets. nih.gov

Structure-activity relationship (SAR) studies for derivatives of this compound would systematically explore how modifications to its structure affect biological activity. Key modifications could include:

N-substitution of the morpholine: Introducing different substituents on the morpholine nitrogen could modulate lipophilicity, steric bulk, and potential interactions with the target.

Modification of the primary amine: Acylation, alkylation, or conversion to other functional groups could fine-tune the binding affinity and selectivity.

By synthesizing and testing a library of such derivatives, researchers could build a comprehensive SAR model to guide the design of more potent and selective ligands for specific molecular targets. While direct SAR studies on this compound are not readily found, the principles are well-established in medicinal chemistry for other morpholine-containing compounds. e3s-conferences.org

Development of Affinity Reagents and Chemical Sensors (focus on chemical utility)

The chemical features of this compound also make it a promising candidate for the development of affinity reagents and chemical sensors.

Affinity Reagents:

Affinity reagents are essential tools for purifying and studying biological molecules. biorxiv.orgnih.gov The primary amine of this compound provides a convenient handle for immobilization onto a solid support, such as agarose (B213101) beads or a chromatography column. Once a derivative of this compound is identified as a high-affinity ligand for a specific protein, it can be tethered to a solid matrix. This affinity matrix can then be used to selectively capture the target protein from a complex biological sample. The bound protein can subsequently be eluted and purified for further analysis.

Chemical Sensors:

Chemical sensors are devices that detect and respond to specific chemical species. scispace.comresearchgate.netnih.gov The this compound scaffold could be incorporated into a sensor design in several ways. For instance, a derivative could be designed to bind to a specific analyte, and this binding event could be coupled to a detectable signal, such as a change in fluorescence or an electrochemical response. nih.gov

The morpholine moiety can participate in photoinduced electron transfer (PET) processes, which is a common mechanism in fluorescent sensors. nih.gov By attaching a fluorophore to the this compound scaffold, a sensor could be developed where the binding of an analyte modulates the fluorescence output. For example, polymers containing morpholine have been used in the development of piezoelectric chemical sensors for the detection of metal ions in aqueous solutions. scispace.comresearchgate.net

Below is a hypothetical data table illustrating the kind of information that would be generated from SAR studies of this compound derivatives.

| Compound | R1 (on Morpholine N) | R2 (on Cyclohexane) | Target Binding Affinity (IC50, nM) |

| 1 | H | H | 500 |

| 2 | Methyl | H | 250 |

| 3 | Ethyl | H | 150 |

| 4 | H | 4-Hydroxy | 400 |

| 5 | Methyl | 4-Hydroxy | 100 |

This table demonstrates how systematic modifications to the core structure could lead to the identification of compounds with improved biological activity.

Future Directions and Emerging Research Avenues for 3 Morpholinocyclohexanamine

Exploration of Untapped Synthetic Methodologies and Catalytic Systems

The development of novel and efficient synthetic routes to 3-Morpholinocyclohexanamine and its derivatives is a primary area for future research. While classical methods likely rely on reductive amination or nucleophilic substitution, there is significant scope for the application of modern catalytic systems to improve yield, selectivity, and sustainability.

Future investigations could focus on:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of specific stereoisomers of this compound is crucial for potential pharmaceutical applications.

C-H Activation: Direct functionalization of the cyclohexyl ring through C-H activation methodologies would provide a more atom-economical approach to novel derivatives.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for the production of this compound.

A comparative analysis of potential catalytic systems is presented in the table below.

| Catalytic System | Potential Advantages | Research Focus |

| Homogeneous Transition Metal Catalysis (e.g., Rh, Ru, Pd) | High selectivity and activity under mild conditions. | Development of novel ligand scaffolds for asymmetric synthesis. |

| Heterogeneous Catalysis (e.g., supported metal nanoparticles) | Ease of catalyst recovery and recycling, suitable for industrial applications. | Improving catalyst stability and preventing leaching. |

| Biocatalysis (e.g., using enzymes like transaminases) | High enantioselectivity and environmentally benign reaction conditions. | Enzyme engineering to enhance substrate scope and stability. |

| Organocatalysis | Metal-free, often less sensitive to air and moisture. | Design of new chiral organic catalysts for stereoselective transformations. |

Application of Advanced Spectroscopic Techniques for Dynamic and Real-Time Studies

A deeper understanding of the conformational dynamics, reaction mechanisms, and intermolecular interactions of this compound can be achieved through the application of advanced spectroscopic techniques. These methods can provide insights that are not accessible through conventional analytical techniques.

Future research could employ:

2D NMR Spectroscopy: Techniques like NOESY and ROESY can elucidate the through-space proximity of protons, providing detailed information about the preferred conformation of the molecule in solution.

Femtosecond Transient Absorption Spectroscopy: This technique can be used to study the ultrafast dynamics of excited states, which is relevant for potential applications in photochemistry and materials science.

In-situ IR and Raman Spectroscopy: Real-time monitoring of reactions involving this compound can provide valuable mechanistic information and help optimize reaction conditions.

The following table outlines potential spectroscopic studies and the expected insights.

| Spectroscopic Technique | Research Objective | Expected Insights |

| Variable Temperature NMR | Study of conformational equilibria. | Determination of thermodynamic parameters for chair-chair interconversion of the cyclohexane (B81311) ring. |

| Chiroptical Spectroscopy (e.g., Circular Dichroism) | Analysis of stereoisomers. | Correlation of absolute configuration with chiroptical response. |

| Mass Spectrometry with Collision-Induced Dissociation | Elucidation of fragmentation pathways. | Understanding the gas-phase ion chemistry and structural characterization of derivatives. |

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The synergy between computational modeling and experimental work is a powerful driver of modern chemical research. Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery and optimization of processes related to this compound.

Future applications include:

Predictive Modeling: AI algorithms can be trained on existing data for related compounds to predict physicochemical properties, biological activity, and toxicity of novel this compound derivatives. nih.govfrontiersin.org

Reaction Optimization: ML models can be used to identify optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, reducing the number of required experiments.

De Novo Design: Generative models can design new molecules based on the this compound scaffold with desired properties for specific applications.

| AI/ML Application | Research Goal | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of derivatives. | Faster identification of lead compounds for drug discovery. |

| Retrosynthetic Analysis | Propose novel and efficient synthetic routes. | Accelerate the synthesis of complex target molecules. |

| Property Prediction | Estimate properties like solubility and melting point. | Guide the design of materials with desired physical characteristics. |

Discovery of Novel Chemical Applications and Transformations

The inherent reactivity of the amine and morpholine (B109124) functionalities in this compound opens the door to a wide range of chemical transformations and applications. Future research should focus on exploring this reactivity to generate novel compounds with unique properties.

Potential areas of exploration include:

Catalyst Development: The nitrogen atoms in this compound could serve as ligands for transition metals, leading to new catalysts for organic transformations.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding could be exploited in the design of self-assembling systems and functional materials.

Bioorthogonal Chemistry: Derivatization of this compound could lead to probes for studying biological systems.

The following table highlights potential novel applications.

| Application Area | Research Direction | Example |

| Asymmetric Catalysis | Use as a chiral ligand for metal-catalyzed reactions. | Enantioselective hydrogenation of prochiral ketones. |

| Crystal Engineering | Co-crystallization with other molecules to form novel solid-state structures. | Development of new pharmaceutical co-crystals with improved properties. |

| Medicinal Chemistry | Synthesis of derivatives as potential therapeutic agents. | Exploration of activity against various biological targets. |

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The integration of this compound into materials science presents a fertile ground for innovation. Its structural features suggest potential for the development of new materials with tailored properties.

Future cross-disciplinary research could focus on:

Polymer Chemistry: Incorporation of this compound as a monomer or cross-linking agent could lead to the synthesis of novel polymers with unique thermal, mechanical, or optical properties.

Nanomaterials: The molecule could be used to functionalize the surface of nanoparticles, modifying their solubility, stability, and biological interactions.

Organic Electronics: Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below outlines potential research at the chemistry-materials science interface.

| Materials Science Application | Research Focus | Desired Outcome |

| Stimuli-Responsive Polymers | Incorporation into polymers that respond to changes in pH or temperature. | Smart materials for drug delivery or sensor applications. |

| Metal-Organic Frameworks (MOFs) | Use as a building block for the synthesis of porous materials. | Materials for gas storage, separation, or catalysis. |

| Surface Modification | Grafting onto surfaces to alter their properties. | Creation of biocompatible or anti-fouling coatings. |

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for 3-Morpholinocyclocyclohexanamine?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Conduct meta-analyses of existing data, focusing on methodological differences. Use orthogonal assays (e.g., in vitro binding vs. functional cellular assays) to confirm activity. Apply sensitivity analysis to test assumptions in dose-response modeling, and report confidence intervals for IC₅₀/EC₅₀ values to quantify uncertainty .

Q. What computational strategies are effective for predicting the pharmacokinetic behavior of this compound?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study blood-brain barrier permeability and cytochrome P450 interactions. Use QSAR models trained on morpholine-containing analogs to predict absorption/distribution. Validate predictions with in vivo pharmacokinetic studies in rodent models, measuring AUC, Cₘₐₓ, and half-life. Cross-reference results with databases like ChEMBL to identify structural motifs linked to metabolic stability .

Q. How should experimental designs account for potential stereochemical outcomes in this compound derivatives?

- Methodological Answer : For asymmetric synthesis, employ chiral catalysts (e.g., BINAP-metal complexes) and monitor enantiomeric excess via chiral HPLC or polarimetry. Use dynamic kinetic resolution if racemization occurs. In biological assays, test enantiomers separately to isolate stereospecific effects. Document stereochemical assignments using NOESY or electronic circular dichroism (ECD) .

Q. What methodologies are recommended for studying the long-term stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Identify major degradation pathways (e.g., oxidation at the morpholine ring) using forced degradation (light, heat, peroxides). Quantify stability with Arrhenius modeling to extrapolate shelf-life. Report storage recommendations (e.g., inert gas, desiccants) in alignment with ICH guidelines .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer : Include step-by-step procedures with exact molar ratios, reaction times, and purification details. Provide raw spectral data (e.g., NMR peak lists, HRMS spectra) in supplementary materials. Use IUPAC nomenclature consistently and avoid ambiguous terms like "yielded moderately." Adhere to journal guidelines for experimental sections, prioritizing clarity over brevity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping or Bayesian methods to estimate parameter uncertainties. Report R² values and residual plots to assess goodness-of-fit. For multiplexed assays (e.g., high-throughput screening), apply false discovery rate (FDR) corrections to minimize Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.